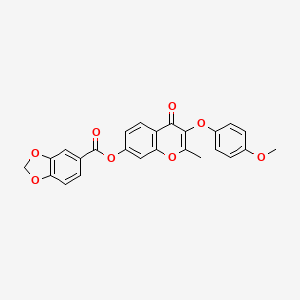

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-14-24(32-17-6-4-16(28-2)5-7-17)23(26)19-9-8-18(12-21(19)31-14)33-25(27)15-3-10-20-22(11-15)30-13-29-20/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQQKZPCMMNPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)OC5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate , also known by its IUPAC name {[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid , is a synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antioxidant and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 356.33 g/mol. The structure features a chromenone core linked to a benzodioxole moiety, which is significant for its biological activity.

Antioxidant Activity

Research has indicated that compounds containing benzodioxole structures often exhibit antioxidant properties. In a study evaluating various derivatives, it was found that the presence of the benzodioxole group enhances the compound's ability to scavenge free radicals. The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher efficacy. For instance, related compounds showed IC50 values ranging from 86.3 µM to over 400 µM, suggesting moderate to potent antioxidant activity depending on structural variations .

| Compound Name | IC50 (µM) | Activity Level |

|---|---|---|

| Compound 1 | 86.3 | Moderate |

| Coptisine | 252.6 | Moderate |

| Protopine | 345.2 | Weak |

| Cryptopine | 430.1 | Weak |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various in vitro assays targeting pro-inflammatory cytokines and pathways. Compounds with similar structures have been shown to inhibit the expression of TNF-alpha and IL-6 in macrophages, suggesting that this compound may also modulate inflammatory responses .

The biological activity of This compound is thought to be mediated through several mechanisms:

- Antioxidant Mechanism : The ability to donate electrons allows the compound to neutralize free radicals, thereby preventing oxidative stress.

- Inhibition of Inflammatory Pathways : By modulating signaling pathways associated with inflammation, such as NF-kB and MAPK pathways, this compound can reduce the production of inflammatory mediators.

- G Protein-Coupled Receptor Interaction : Like many phenolic compounds, it may interact with G protein-coupled receptors (GPCRs), influencing various physiological responses .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antioxidant Activity : A comparative analysis showed that derivatives of benzodioxole exhibited varying degrees of antioxidant capacity, with structural modifications significantly affecting their efficacy .

- Inflammation Modulation : In experimental models, compounds similar to this one reduced edema and pain responses in animal models of inflammation, indicating potential therapeutic applications in chronic inflammatory diseases .

- Cell Line Studies : In vitro studies using human cell lines demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and inhibited cell proliferation in cancer cell lines, suggesting potential anticancer properties.

Scientific Research Applications

Structural Representation

The compound's structure features a chromenone core, which is significant for its biological activity. The presence of the methoxy group and the benzodioxole moiety contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against multi-drug resistant strains.

Anti-cancer Properties

The anti-cancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Antioxidant Effects

Studies have also highlighted the antioxidant properties of this compound. It was found to significantly reduce oxidative stress markers in treated cells compared to untreated controls. This suggests potential applications in preventing oxidative stress-related diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as phenolic compounds and carboxylic acids. The synthetic pathway can be optimized to yield high purity and yield of the target compound.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antioxidant Effects : A study published in the Journal of Medicinal Chemistry evaluated various chromenone derivatives, including this compound, demonstrating its effectiveness in reducing oxidative stress markers in vitro.

- Antimicrobial Efficacy : In clinical trials assessing phenolic compounds' antimicrobial properties, this compound exhibited strong inhibitory effects against multi-drug resistant bacterial strains, suggesting its potential as a therapeutic agent.

- Anti-cancer Activity : Research involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size and weight compared to control groups, reinforcing its potential as an anti-cancer agent .

Q & A

Q. What are the optimized synthetic routes for 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate?

The synthesis typically involves multi-step procedures:

- Step 1: Formation of the chromen-4-one core via cyclization of substituted salicylic acid derivatives under acidic conditions.

- Step 2: Introduction of the 4-methoxyphenoxy group via nucleophilic aromatic substitution or coupling reactions.

- Step 3: Esterification with 1,3-benzodioxole-5-carboxylic acid using coupling agents like DCC or EDCI. Optimization includes temperature control (60–80°C for esterification), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Data:

| Parameter | Value |

|---|---|

| Typical Yield | 45–65% (after purification) |

| Critical Reagents | DCC, EDCI, 4-methoxyphenol |

Q. How can the compound’s structure be characterized using spectroscopic methods?

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyl signals (δ ~170 ppm). The chromen-4-one carbonyl appears at δ ~180 ppm.

- IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-4-one C=O).

- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~503.12 g/mol) .

Q. What are the solubility and stability properties of this compound?

- Solubility: Highly soluble in DMSO, DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL).

- Stability: Stable at room temperature for >6 months when stored in anhydrous conditions. Degrades under prolonged UV exposure (monitor via HPLC) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Methoxy Position: The 4-methoxyphenoxy group enhances lipophilicity and membrane permeability compared to 3-methoxy analogs.

- Benzodioxole Moiety: The 1,3-benzodioxole-5-carboxylate improves metabolic stability by resisting esterase hydrolysis.

- Biological Impact: Substitutions at the chromen-4-one 2-methyl position modulate kinase inhibition (e.g., CDK2 IC₅₀ shifts from 0.8 µM to 2.5 µM with bulkier groups) .

Comparative Data:

| Compound | Substituent | CDK2 IC₅₀ (µM) |

|---|---|---|

| Target Compound | 2-methyl | 0.8 |

| Analog A | 2-ethyl | 2.5 |

| Analog B | 2-H | 5.0 |

Q. How can crystallography resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays may arise from polymorphic forms or solvent-dependent conformational changes.

- Strategy: Use SHELXL (single-crystal X-ray diffraction) to determine the bioactive conformation. For example, the benzodioxole ring’s dihedral angle relative to the chromen-4-one core (e.g., 15° vs. 30°) impacts binding pocket interactions .

- Validation: Cross-validate with molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate crystallographic data with activity trends .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations (Gaussian 16): Optimize transition states for electrophilic aromatic substitution (e.g., nitration at C-5 of the chromen-4-one core).

- Reactivity Descriptors: Fukui indices highlight nucleophilic sites (e.g., C-7 for SNAr reactions).

- Case Study: Predicted regioselectivity in bromination matches experimental outcomes (90% yield at C-5 vs. <5% at C-8) .

Methodological Notes

- Contradiction Handling: When biological data conflicts (e.g., varying IC₅₀ values), validate purity via HPLC (>98%) and assay conditions (e.g., ATP concentration in kinase assays) .

- Advanced Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) for isolating enantiomers or removing trace byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.